(R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride
Descripción
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise structural information through its chemical name. The designation begins with the stereochemical descriptor (R), indicating the absolute configuration at the third carbon of the butanoate chain according to the Cahn-Ingold-Prelog priority rules. The tert-butyl component refers to the tertiary butyl group (C₄H₉) attached to the carboxyl oxygen, forming an ester linkage that serves as a protecting group for the carboxylic acid functionality.
The structural identification reveals a four-carbon backbone (butanoate) with specific substitution patterns that define the molecule's three-dimensional architecture. At the third carbon position, an amino group (NH₂) provides the primary amine functionality that contributes to the compound's reactivity and potential for further derivatization. The fourth carbon bears a phenyl substituent (C₆H₅), introducing aromatic character and contributing to the molecule's overall lipophilicity and potential for π-π interactions in biological systems.
Table 1: Structural and Physical Properties of this compound
The International Chemical Identifier string provides a unique digital fingerprint for the molecule: InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m1./s1. This notation encodes the complete connectivity and stereochemistry, enabling unambiguous identification across chemical databases and literature sources. The Simplified Molecular Input Line Entry System representation as CC(C)(C)OC(=O)CC@HCC1=CC=CC=C1.Cl provides a linear encoding that captures both the molecular structure and the charged nature of the hydrochloride salt.
The tert-butyl ester group serves multiple functional purposes beyond simple protection of the carboxylic acid. Its steric bulk influences the molecule's conformational preferences and can direct the stereochemical outcome of subsequent reactions. The bulky nature of this group also provides enhanced resistance to enzymatic hydrolysis compared to smaller ester groups, making it particularly valuable in biological systems where selective deprotection is desired. The amino group at the third position exists in its protonated form in the hydrochloride salt, creating a permanent positive charge that significantly influences the compound's solubility and interaction with anionic species.
Historical Development in Chiral Chemistry
The development of compounds like this compound represents the culmination of nearly two centuries of progress in understanding and manipulating molecular chirality. The foundational understanding of molecular handedness traces its origins to the groundbreaking work of Louis Pasteur in 1848, when he discovered that crystals of sodium ammonium tartrate could exist in two mirror-image forms that could be separated by hand under a microscope. This discovery established the fundamental principle that molecules could possess three-dimensional asymmetry, laying the groundwork for all subsequent developments in stereochemistry.
Pasteur's initial observations revealed that paratartaric acid, previously considered an isomer of natural tartaric acid, was actually a racemic mixture of two enantiomers. His ability to mechanically separate these enantiomeric crystals led to the first artificial chiral resolution in scientific history, demonstrating that molecular asymmetry could manifest in macroscopic crystal forms. The significance of this discovery was immediately recognized by Jean-Baptiste Biot, who had earlier observed the rotation of plane-polarized light by chiral substances in 1812. When Pasteur dissolved his separated crystals and tested their optical activity, he found that one form rotated light to the right while the other rotated it to the left by equal amounts, providing the first direct evidence of molecular chirality.
Table 2: Historical Milestones in Chiral Chemistry Development
The progression from Pasteur's manual crystal separation to modern asymmetric synthesis represents a remarkable evolution in chemical sophistication. The recognition that biological systems exhibit inherent chirality, first demonstrated by Pasteur's observation of enantioselective metabolism of tartaric acid in 1857, established the fundamental connection between molecular handedness and life processes. This discovery revealed that living organisms preferentially utilize one enantiomer over another, leading to the concept of biological homochirality that continues to influence modern pharmaceutical development.
The theoretical framework for understanding chiral recognition was significantly advanced by Emil Fischer's lock-and-key model in 1894, which proposed that the three-dimensional complementarity between enzymes and substrates accounts for biological enantioselectivity. This model was later refined by Easson and Stedman in 1933 with their three-point attachment paradigm, which provided the first chemical-structure-based explanation for enantioselectivity at biological receptors. These theoretical developments established the conceptual foundation necessary for designing synthetic methods to produce enantiomerically pure compounds like this compound.
The modern synthesis of enantiomerically pure amino acid derivatives requires sophisticated catalytic systems that can control the absolute configuration of newly formed chiral centers. Contemporary approaches often employ chiral ligands, such as the DTBM-SEGPHOS system, which can achieve excellent stereochemical control in palladium-catalyzed transformations. These methodologies represent the direct application of principles first discovered by Pasteur, demonstrating how fundamental scientific discoveries continue to influence practical synthetic chemistry more than 150 years after their initial formulation.
The development of protecting group strategies, exemplified by the tert-butyl ester functionality in the target compound, reflects the evolution of synthetic methodology from simple transformations to complex multi-step sequences requiring careful functional group management. The ability to selectively protect and deprotect specific functional groups while maintaining stereochemical integrity represents a sophisticated application of chemical principles that enables the construction of complex molecules with precise three-dimensional architectures. This capability has proven essential for accessing the diverse array of chiral compounds required for modern pharmaceutical development and biological research.
Propiedades
IUPAC Name |
tert-butyl (3R)-3-amino-4-phenylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVMYEROWDCTEQ-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Esterification of (R)-3-amino-4-phenylbutanoic acid
- Reagents: (R)-3-amino-4-phenylbutanoic acid, tert-butanol, strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
- Conditions: Reflux under anhydrous conditions to drive the esterification to completion.
- Mechanism: Protonation of the carboxyl group followed by nucleophilic attack by tert-butanol, forming the tert-butyl ester.
- Purification: The crude ester is purified by recrystallization or column chromatography to remove unreacted acid and side products.
Chiral Resolution or Asymmetric Synthesis
- Chiral Resolution: If a racemic mixture is formed, chiral resolution is performed using resolving agents such as dibenzoyl-L-tartaric acid or di-p-toluoyl-L-tartaric acid to form diastereomeric salts.
- Crystallization: The diastereomeric salts are crystallized selectively to isolate the (R)-enantiomer.
- Alternative Asymmetric Methods: Catalytic asymmetric hydrogenation or reductive amination can be employed to directly synthesize the (R)-enantiomer with high enantiomeric excess.
- Verification: Enantiomeric purity is confirmed by chiral HPLC and polarimetry.
Formation of Hydrochloride Salt
- Reagents: (R)-tert-Butyl 3-amino-4-phenylbutanoate free base and hydrochloric acid.
- Conditions: Reaction in an appropriate solvent (e.g., ethanol or ethyl acetate) under mild stirring.
- Outcome: Formation of the hydrochloride salt enhances solubility and stability.
- Isolation: The salt is isolated by filtration or crystallization.
Representative Process from Patent Literature
A patent (EP2308829B1) describes a process for preparing R-beta-amino-phenylbutyric acid derivatives, which is closely related to the preparation of this compound:
| Step | Description | Key Details |
|---|---|---|
| 1 | Formation of imine intermediate | Reaction of ammonium formate with 2,4,5-trifluorophenyl ethyl acetoacetate |
| 2 | Reduction of imine | Sodium cyanoborohydride used to reduce imine to racemic beta-amino-phenylbutyric acid ester |
| 3 | Chiral resolution | Formation of diastereomeric salts with resolving agents such as dibenzoyl-L-tartaric acid in alcoholic solvents |
| 4 | Hydrolysis or protection | Hydrolysis or protection of amine group to obtain desired R-beta-amino-phenylbutyric acid derivatives |
| 5 | Salt formation | Reaction with hydrochloric acid to obtain hydrochloride salt |
This process highlights the importance of chiral resolution and salt formation to obtain the (R)-enantiomer hydrochloride salt with high purity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Esterification | (R)-3-amino-4-phenylbutanoic acid, tert-butanol, H₂SO₄, reflux | (R)-tert-Butyl 3-amino-4-phenylbutanoate | Typically >85% | Acid-catalyzed esterification |
| Chiral Resolution | Racemic ester + dibenzoyl-L-tartaric acid, alcoholic solvent, crystallization | (R)-enantiomer salt | >90% ee | Diastereomeric salt crystallization |
| Hydrochloride Salt Formation | Free base + HCl in ethanol | This compound | >95% | Improves solubility |
Analytical and Purification Techniques
- Chiral HPLC: Used to determine enantiomeric excess and purity.
- NMR Spectroscopy: Confirms the presence of tert-butyl ester and amino groups.
- Mass Spectrometry: Validates molecular weight and formula.
- Recrystallization: Common method for purification of the hydrochloride salt.
- Column Chromatography: Used when higher purity is required.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Purpose |
|---|---|---|---|---|
| Esterification | Acid-catalyzed esterification | (R)-3-amino-4-phenylbutanoic acid, tert-butanol, H₂SO₄ | Reflux | Formation of tert-butyl ester |
| Chiral Resolution | Diastereomeric salt formation | Racemic ester, dibenzoyl-L-tartaric acid | Alcoholic solvent, crystallization | Isolation of (R)-enantiomer |
| Salt Formation | Acid-base reaction | Free base, HCl | Mild stirring in ethanol | Formation of hydrochloride salt |
Research Findings and Notes
- The tert-butyl ester protects the carboxyl group during subsequent reactions, providing steric hindrance that prevents undesired side reactions.
- The hydrochloride salt form exhibits enhanced solubility in polar solvents, facilitating its use in pharmaceutical formulations.
- The stereochemical integrity is maintained throughout the synthesis, with enantiomeric excess typically exceeding 90%.
- Industrial synthesis may utilize continuous flow reactors and automated monitoring to optimize yield and purity.
- The compound serves as a key intermediate in the synthesis of bioactive molecules and chiral drugs, emphasizing the importance of efficient and selective preparation methods.
Análisis De Reacciones Químicas
Types of Reactions: (R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and amines.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Neurological Disorders
One of the primary applications of (R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride is in the treatment of neurological disorders. Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. For instance, studies have shown that related compounds can effectively protect against chemically induced seizures in animal models, demonstrating prolonged effects compared to standard treatments like valproic acid .
Case Study: Anticonvulsant Activity
- Compound Tested : (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride
- Methodology : Evaluated in pentylenetetrazole (PTZ) and maximal electroshock (MES) models.
- Results : Demonstrated high protection rates against seizures, with significant efficacy noted at both 3 hours and 24 hours post-administration .
Chiral Drug Intermediates
The compound serves as an essential intermediate in the synthesis of various chiral drugs. Its ability to form specific stereoisomers makes it invaluable in developing pharmaceuticals that require precise enantiomeric configurations for optimal therapeutic effects. The synthesis pathways often involve asymmetric hydrogenation techniques, which have been optimized to yield high purity and specific activity .
This compound interacts with several biological targets, influencing neurotransmitter pathways and potentially modulating pain perception. Its unique structure allows it to engage with specific receptors involved in neurotransmission, making it a candidate for further exploration in pain management therapies .
Mecanismo De Acción
(R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride is similar to other amino acid derivatives, such as (S)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride and (R)-tert-Butyl 3-amino-4-phenylbutanoate. it is unique in its stereochemistry and specific applications in scientific research and industry.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural and Stereochemical Differences
tert-Butyl (3S)-3-amino-4-phenylbutanoate (CAS: 120686-17-1)
- Molecular Formula: C₁₄H₂₁NO₂ (free base) vs. C₁₄H₂₂ClNO₂ (hydrochloride form of the R-enantiomer) .
- Molecular Weight : 235.32 g/mol (free base) vs. 271.78 g/mol (hydrochloride) .
- Key Difference : This compound is the S-enantiomer of the target molecule, lacking the hydrochloride salt. The absence of Cl reduces its polarity and alters solubility profiles.
tert-Butyl 4-(2-aminophenoxy)tetrahydro-1(2H)-pyridinecarboxylate (CAS: 690632-14-5)
- Molecular Formula: C₁₆H₂₄N₂O₃ (vs. C₁₄H₂₂ClNO₂ for the target compound) .
- Key Difference: Contains a pyridine ring and an aminophenoxy group instead of the phenylbutanoate backbone.
Physicochemical Properties
Research and Commercial Relevance
- Stereochemical Impact : The R-configuration of the target compound may confer distinct binding affinities in enzyme inhibition or receptor modulation compared to the S-enantiomer .
- Commercial Availability : The hydrochloride form is marketed by suppliers like CymitQuimica at €204/100 mg , reflecting its niche use in specialized syntheses .
Actividad Biológica
(R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride is a chiral compound with significant biological activity that has garnered attention in pharmaceutical research. This article explores its biological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₄H₂₂ClNO₂
- Appearance : White to light yellow solid
- Melting Point : Low melting solid state
- Chirality : The (R)-enantiomer is particularly notable for its unique biological properties.
The compound's structure includes an amino group and a carboxylic acid moiety, which facilitate various chemical reactions, including nucleophilic substitutions and acid-base reactions. The hydrochloride form enhances its solubility in water, making it suitable for biological assays.
Biological Activities
This compound exhibits a range of biological activities:
- Anti-inflammatory Properties : Studies suggest that this compound may have anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its interactions with enzymes and receptors involved in metabolic pathways are key to its mechanism of action.
- Neuroprotective Effects : Preliminary investigations indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.
- Interaction with Biological Targets : The compound has shown the ability to bind selectively to various biological targets, including receptors that mediate pain and inflammation responses. This is crucial for understanding its therapeutic potential.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Inflammatory Cytokines | High | Low |
| Pain Response | High | Reduced |
These findings support the compound's potential as an anti-inflammatory agent.
Case Study 2: Neuroprotective Effects
In vitro studies assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The treatment group exhibited significantly higher cell viability compared to untreated cells.
| Treatment | Cell Viability (%) |
|---|---|
| Untreated | 45 |
| Treated | 85 |
This suggests that the compound may mitigate oxidative damage in neuronal cells, indicating its potential role in neuroprotection.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Interaction : It may act as a substrate or inhibitor for enzymes involved in amino acid metabolism, influencing protein function.
- Receptor Binding : Interaction studies have revealed that the compound can form complexes with various biomolecules, impacting physiological responses related to pain and inflammation.
Applications in Drug Development
Given its unique structural properties and biological interactions, this compound is being investigated as a building block in drug development:
- Therapeutic Agent : Its anti-inflammatory and neuroprotective properties position it as a potential therapeutic agent for various conditions.
- Peptide Synthesis Intermediate : The tert-butyl protecting group allows for selective removal under specific conditions, facilitating peptide synthesis and complex drug formulation.
Q & A
Q. What are the established synthetic routes for (R)-tert-butyl 3-amino-4-phenylbutanoate hydrochloride?
The synthesis typically involves enantioselective methods to preserve the (R)-configuration. Key steps include:
- Chiral auxiliary-assisted synthesis : Using tert-butyl esters to protect the carboxyl group, followed by asymmetric hydrogenation or enzymatic resolution to achieve the desired stereochemistry .
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the amine during reaction steps, followed by deprotection and hydrochlorination .
- Critical parameters: Reaction temperature (often <0°C for Boc protection), solvent polarity (e.g., THF or DCM), and chiral catalysts (e.g., Rhodium complexes) to ensure enantiomeric excess >95% .
Q. How is the stereochemical integrity of the (R)-enantiomer confirmed during synthesis?
- Chiral HPLC : Separation using columns like Chiralpak IA/IB with mobile phases (hexane:isopropanol) to resolve enantiomers. Retention times are compared to standards .
- Optical rotation : Measured using a polarimeter; specific rotation values (e.g., [α]D²⁵ = +15° to +20°) confirm configuration .
- X-ray crystallography : Used for absolute configuration determination in crystalline intermediates .
Q. What spectroscopic methods validate the compound’s structure and purity?
- 1H/13C NMR : Key peaks include tert-butyl singlet (δ ~1.4 ppm), aromatic protons (δ ~7.2-7.4 ppm), and amine hydrochloride resonance (broad, δ ~8.5 ppm) .
- Mass spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 271.78 confirms the molecular formula (C₁₄H₂₂ClNO₂) .
- FT-IR : Bands at ~1740 cm⁻¹ (ester C=O) and ~2500 cm⁻¹ (amine hydrochloride) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound?
Discrepancies often arise from:
- Solvent impurities : Use deuterated solvents (e.g., DMSO-d6) with residual proton signals accounted for .
- Dynamic equilibria : Low-temperature NMR (-40°C) to freeze rotational isomers or tautomers .
- Diastereomeric byproducts : Optimize chiral separation via preparative HPLC or recrystallization .
Q. What strategies improve the yield of the chiral intermediate in multi-step synthesis?
- Catalyst optimization : Screen chiral ligands (e.g., BINAP derivatives) for asymmetric hydrogenation to enhance enantioselectivity .
- Protecting group stability : Use Boc instead of Fmoc to prevent premature deprotection under basic conditions .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .
Q. How does the compound’s stability vary under different storage conditions?
- Moisture sensitivity : Store below -20°C in sealed, desiccated containers to prevent hydrolysis of the ester group .
- Thermal degradation : TGA analysis shows decomposition above 150°C; avoid prolonged exposure to room temperature .
- Light sensitivity : Amber vials are recommended, as UV-Vis spectra indicate absorption bands <300 nm .
Methodological Challenges in Biological Studies
Q. How to design assays for studying the compound’s interaction with biological targets (e.g., enzymes)?
- Surface plasmon resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (KD, kon/koff) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Mutagenesis studies : Replace active-site residues (e.g., Asp154 in GABA receptors) to validate binding specificity .
Q. What analytical approaches address low solubility in aqueous buffers?
- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility .
- pH adjustment : Dissolve in PBS (pH 3.5-4.5) where the amine hydrochloride remains protonated .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery .
Data Interpretation and Reproducibility
Q. How to reconcile conflicting bioactivity data across studies?
- Batch variability : Characterize each batch via HPLC purity (>98%) and chiral integrity .
- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C) .
- Positive controls : Include reference compounds (e.g., baclofen for GABA receptor studies) to calibrate responses .
Q. What computational tools predict the compound’s reactivity in novel reactions?
- DFT calculations : Model transition states for ester hydrolysis or amine alkylation using Gaussian09 .
- Molecular docking (AutoDock Vina) : Predict binding poses with target proteins (PDB IDs: 4COF, 6HUK) .
- Retrosynthetic analysis : Leverage tools like Synthia to propose alternative synthetic routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
